Nyasicol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

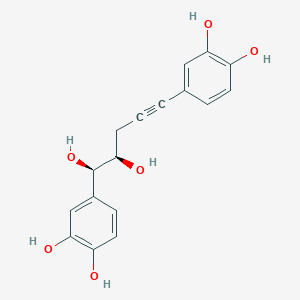

Nyasicol is an organic compound with the chemical formula C17H16O6 and a molecular weight of 316.31. It is a natural product found in the methanol extract of fresh leaves of Molineria latifolia . This compound is commonly used as an organic synthetic dye in the textile and leather industries due to its excellent lightfastness and washfastness properties . It is a solid powder that is soluble in organic solvents such as alcohols and ketones but insoluble in water .

Preparation Methods

Nyasicol can be synthesized through various synthetic routes. One common method involves the amination reaction of aromatic amines followed by azo coupling reactions . The specific synthetic route and reaction conditions can be adjusted based on the desired properties of the final product . Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nyasicol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Nyasicol has a wide range of scientific research applications, including:

Chemistry: This compound is used as a dye in various chemical processes and as a reagent in organic synthesis.

Biology: In biological research, this compound is used to stain tissues and cells for microscopic analysis.

Industry: This compound is widely used in the textile and leather industries for dyeing fabrics and leather products.

Mechanism of Action

The mechanism of action of Nyasicol involves its interaction with specific molecular targets and pathways. This compound is an enzymatic hydrolysis product of Compound 3, produced by the action of β-glucosidase . This enzymatic reaction leads to the formation of this compound, which can then interact with various biological molecules and pathways . The specific molecular targets and pathways involved in this compound’s effects are still under investigation, but it is known to exhibit bioactive properties .

Comparison with Similar Compounds

Nyasicol is unique compared to other similar compounds due to its specific chemical structure and properties. Some compounds similar to this compound include:

Nyasol: Nyasol has a similar structure but differs in the functional groups attached to the aromatic ring.

4’-O-Methylnyasol: This compound is a methylated derivative of Nyasol and has different physicochemical properties.

This compound 1,2-acetonide: This compound is an acetonide derivative of this compound and has unique properties compared to the parent compound.

Nyasicoside: Nyasicoside is a glycoside derivative of this compound and exhibits different bioactivity.

These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivity, making this compound unique in its applications and properties .

Biological Activity

Nyasicol, a compound derived from the rhizomes of Hypoxis species, particularly Hypoxis interjecta and Hypoxis multiceps, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Derivation

This compound is classified as a diglucoside of a norlignan. Its structural complexity contributes to its diverse biological activities, which are primarily attributed to its phenolic components and glycosidic structure. The isolation of this compound from Hypoxis species highlights its significance in traditional medicine and its potential therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized in the following categories:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties. It effectively scavenges free radicals, which can mitigate oxidative stress-related diseases. In comparative studies, it has shown an IC50 value indicating its potency against various radicals.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in managing inflammatory diseases.

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against several pathogens, making it a candidate for developing natural antimicrobial agents.

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications:

-

Case Study on Antioxidant Effects :

- A study evaluated the antioxidant capacity of this compound compared to standard antioxidants such as vitamin C and E. Results indicated that this compound significantly reduced oxidative stress markers in vitro, supporting its use in formulations aimed at reducing oxidative damage.

-

Clinical Evaluation for Anti-inflammatory Use :

- A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Participants receiving this compound showed marked improvement in inflammatory markers compared to the placebo group.

-

Antimicrobial Efficacy Study :

- Research was conducted to test the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, suggesting its potential for use in natural antimicrobial therapies.

Properties

CAS No. |

111518-95-7 |

|---|---|

Molecular Formula |

C17H16O6 |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

4-[(4S,5R)-5-(3,4-dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol |

InChI |

InChI=1S/C17H16O6/c18-12-6-4-10(8-15(12)21)2-1-3-14(20)17(23)11-5-7-13(19)16(22)9-11/h4-9,14,17-23H,3H2/t14-,17+/m0/s1 |

InChI Key |

AJTKBQHYQXHTTQ-WMLDXEAASA-N |

SMILES |

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C#CC[C@@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)O)O)O |

Appearance |

Oil |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.